7H-Pyrano[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyran and pyrimidine ring system. This compound features a bicyclic structure that incorporates nitrogen atoms within the pyrimidine ring, enhancing its chemical reactivity and biological properties. The presence of the pyran ring contributes to its stability and potential for various chemical transformations. The molecular formula for 7H-pyrano[2,3-d]pyrimidine is C₈H₆N₂O, with a molecular weight of approximately 150.14 g/mol.
Research indicates that 7H-pyrano[2,3-d]pyrimidine derivatives exhibit significant biological activities:
The synthesis of 7H-pyrano[2,3-d]pyrimidine can be accomplished through several methods:
The unique structure of 7H-pyrano[2,3-d]pyrimidine lends itself to various applications:
Studies on the interaction of 7H-pyrano[2,3-d]pyrimidine with biological targets have revealed insights into its mechanism of action:
Several compounds share structural similarities with 7H-pyrano[2,3-d]pyrimidine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrano[2,3-c]pyrazole | Contains a pyrazole ring | Noted for its anti-inflammatory effects |
| Chromeno[4,3-b]pyridine | Incorporates a pyridine ring | Exhibits neuroprotective properties |
| Pyrano[2,3-d]thiazole | Features a thiazole ring | Known for its antifungal activities |
What sets 7H-pyrano[2,3-d]pyrimidine apart from these similar compounds is its specific combination of nitrogen-containing heterocycles and its demonstrated biological activities. Its ability to act as both an antimicrobial and anticancer agent highlights its potential as a versatile scaffold in drug discovery.
The exploration of 7H-pyrano[2,3-d]pyrimidine derivatives emerged as a natural progression in heterocyclic chemistry, building upon foundational work on pyrimidines and fused-ring systems. Pyrimidine itself, a six-membered aromatic ring with two nitrogen atoms, was first synthesized in 1900 by Gabriel and Colman through the reduction of barbituric acid. However, the fusion of pyrimidine with a pyran ring to form pyrano[2,3-d]pyrimidine represents a more recent advancement. Early synthetic routes to related structures, such as thiopyrano[2,3-d]pyrimidines, were reported in 2013 via hydrobromic acid-mediated cyclization of enol derivatives.
A pivotal development occurred in 2016, when researchers demonstrated the use of a nickel(II) complex as a recyclable catalyst for synthesizing pyrano[2,3-d]pyrimidines through one-pot multicomponent reactions involving barbituric acid, malononitrile, and aldehydes. This method highlighted the compound’s accessibility and spurred further investigations into its pharmacological potential. Subsequent studies in 2020–2021 expanded the synthetic toolkit, employing eco-friendly catalysts like cerium ammonium nitrate (CAN) and iron oxide nanoparticles to optimize yields and reduce environmental impact.
7H-Pyrano[2,3-d]pyrimidine belongs to the class of fused bicyclic heterocycles, characterized by a pyran ring (oxygen-containing six-membered ring) fused to a pyrimidine ring at the [2,3-d] positions (Figure 1). The numbering system assigns position 1 to the pyrimidine’s nitrogen, with fusion occurring between pyrimidine’s C2–C3 and pyran’s C5–C6 bonds. The resulting structure has the following features:
The introduction of electron-donating groups (e.g., methoxy or hydroxyl) at position 4 of the phenyl ring enhances stability, while electron-withdrawing groups (e.g., nitro or cyano) increase electrophilicity at the pyrimidine core. For example, 4-nitrophenyl-substituted derivatives exhibit heightened antibacterial activity due to improved membrane penetration.
Table 1: Common Substituents and Their Impact on Pyrano[2,3-d]pyrimidine Properties
Pyrano[2,3-d]pyrimidines have garnered attention for their broad-spectrum bioactivity:
Mechanistic Insights
The pharmacophore site $$ \text{OCNHCO} $$ in these compounds facilitates hydrogen bonding with bacterial DNA gyrase or human kinase domains, explaining their dual antibacterial and antitumor effects.
Innovative synthetic strategies have resolved historical challenges in pyrano[2,3-d]pyrimidine preparation:
Table 2: Comparison of Synthetic Methods
| Catalyst | Conditions | Yield (%) | Time | Environmental Impact |
|---|---|---|---|---|
| Ni(II) complex | Ethanol, reflux | 85 | 4 hours | Moderate |
| CAN | H$$_2$$O, ultrasound | 92 | 20 minutes | Low |
| Fe$$3$$O$$4$$ | Water, room temperature | 78 | 2 hours | Very low |
Key SAR findings include:
These insights guide the design of next-generation derivatives with optimized pharmacokinetic profiles.
Multicomponent reactions have emerged as highly efficient synthetic pathways for the construction of 7H-pyrano[2,3-d]pyrimidine derivatives, offering significant advantages in terms of atom economy, reaction efficiency, and structural diversity [1] [2]. These reactions typically involve the condensation of aromatic aldehydes, barbituric acid derivatives, and malononitrile or related active methylene compounds to form the desired heterocyclic frameworks through sequential Knoevenagel condensation and Michael addition pathways [3] [4].
Iron-based magnetic nanocatalysts have demonstrated exceptional efficiency in promoting the synthesis of 7H-pyrano[2,3-d]pyrimidine derivatives through multicomponent reaction pathways [2] [3]. The iron(III) oxide-based metal-organic framework nanocomposite (Iron(III) Oxide@Metal-Organic Framework Iron Nanocomposite) has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives using various aldehydes, malononitrile, and barbituric acid [2].
The optimization studies revealed that the most effective reaction conditions involved 25 weight percent of the Iron(III) Oxide@Metal-Organic Framework Iron Nanocomposite as the nano-organocatalyst in water/ethanol (1:1) at 90°C, resulting in product yields of 97-98% within 2 minutes [2]. The electronic impact of various substitutions on aromatic aldehydes showed no significant effects on product yield, with both electron-donating and electron-withdrawing substitutions at ortho, meta, and para positions demonstrating similar reactivity patterns [2].
Table 1. Optimization Conditions for Iron(III) Oxide@Metal-Organic Framework Catalyzed Synthesis
| Entry | Catalyst Loading (%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 20 | Chloroform | 90 | 17 | 76 |
| 2 | 20 | Acetonitrile | 90 | 25 | 61 |
| 3 | 20 | Ethanol | 90 | 4 | 94 |
| 4 | 20 | Methanol | 90 | 7 | 88 |
| 5 | 25 | Ethanol:Water | 90 | 2 | 98 |
| 6 | 30 | Ethanol:Water | 90 | 2 | 98 |
Zinc oxide and manganese(II,III) oxide nanostructure catalysts have been reported as effective alternatives for the ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives [3]. The one-pot three-component condensation reaction of thiobarbituric acid, malononitrile, and para-chlorobenzaldehyde using these metal oxide nanoparticles as catalysts demonstrated excellent recyclability, with the catalysts being recoverable using an external magnet and reusable for six cycles with consistent activity [3].
The comparative catalytic performance evaluation revealed that different iron-based magnetic nanoparticles exhibit varying degrees of efficiency [5] [6]. Iron(III) Oxide nanoparticles (10 molar percent) in ethanol at 40°C provided yields of 65-97% within 22 minutes, while zinc iron(II,III) oxide nanoparticles (5 molar percent) under solvent-free conditions at 75°C achieved yields of 86-97% in 7-30 minutes [6].
Solvent-free multicomponent reactions represent a significant advancement in sustainable synthesis methodologies for 7H-pyrano[2,3-d]pyrimidine derivatives [4] [7]. Potassium fluoride-catalyzed solvent-free multicomponent reaction of aldehydes, dialkyl barbiturates, and malononitrile results in fast (15 minutes) and efficient (yields 89-95%) formation of substituted pyrano[2,3-d]pyrimidines [4].
The mechanochemical approach using ball-milling techniques has demonstrated remarkable efficiency in catalyst-free synthesis conditions [7]. This method provides quantitative yields of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from stoichiometric mixtures of pure reactants without the necessity for solvents, catalysts, or solvent-consuming workups [7]. The mechanochemical synthesis eliminates the burden of organic solvent disposal while enhancing reaction rates compared to traditional solution-phase methods [7].
Table 2. Solvent-Free Synthesis Conditions and Yields
| Catalyst System | Temperature (°C) | Time (min) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Potassium Fluoride | 60 | 15 | 89-95 | [4] |
| Ball-milling (catalyst-free) | Room Temperature | 30-60 | 95-99 | [7] |
| Agro-waste extract (microwave) | 120 | 3-6 | 78-94 | [8] [9] |
Microwave-assisted synthesis using agro-waste extracts has emerged as an innovative green chemistry approach [8] [9]. Water extract of lemon fruit shell ash extract serves as a greener homogenous organocatalyst, with reactions accelerated by microwave irradiation providing several advantages including reduced reaction time, higher yields, and fewer by-products [8] [9]. The custom-made microwave methodology prevents spillage of organic reagents through connection to reflux condensers, ensuring safety and environmental protection [9].
Ionic liquids have proven to be highly effective reaction media for the synthesis of pyrano[2,3-d]pyrimidine derivatives, offering enhanced reaction rates, improved selectivity, and facile catalyst recovery [10]. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim+][BF4-]) at 80°C facilitates the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives through reaction of aromatic aldehydes, malononitrile, and pyrimidine-4,6-diol with yields ranging from 85-95% [10].
The ionic liquid medium provides several advantages over conventional organic solvents, including easier work-up procedures, milder reaction conditions, high yields, and environmentally benign processing [10]. The recyclability studies demonstrate that [bmim+][BF4-] can be reused repeatedly without loss of effectiveness, with the sixth reuse cycle still providing fairly good product yields [10].
Triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been developed as a reusable catalyst system for multicomponent synthesis under microwave irradiation and solvent-free conditions [11]. This catalyst system can be reused at least five times without any significant loss of activity, demonstrating excellent stability and economic viability [11].
One-pot condensation techniques represent the most widely employed synthetic strategy for 7H-pyrano[2,3-d]pyrimidine derivatives, involving sequential Knoevenagel condensation and Michael addition reactions [1] [12] [13]. The general mechanism involves initial condensation between aromatic aldehydes and active methylene compounds, followed by Michael addition of barbituric acid derivatives and subsequent cyclization to form the pyrano[2,3-d]pyrimidine ring system [1] [14].
The three-component one-pot cyclo-condensation reaction using barbituric acids, aromatic aldehydes, and amino-containing heterocycles in refluxing water has been reported as a clean and efficient methodology [12]. This protocol utilizes water as a green reaction medium, offering advantages such as environmental friendliness, operational simplicity, and excellent product yields [12] [13].
Table 3. One-Pot Condensation Reaction Conditions
| Reaction Components | Solvent | Temperature | Time | Yield (%) | Catalyst |
|---|---|---|---|---|---|
| Aldehyde/Malononitrile/Barbituric acid | Water | Reflux | 2-6 h | 78-94 | Catalyst-free |
| Aldehyde/Ethyl cyanoacetate/Thiobarbituric acid | Water | 120°C (MW) | 3-6 min | 78-94 | None |
| Aldehyde/Malononitrile/Pyrimidine-4,6-diol | [bmim+][BF4-] | 80°C | 2-5 h | 85-95 | Ionic liquid |
Microwave-assisted one-pot synthesis using water as a green solvent has demonstrated exceptional efficiency [13]. The three-component condensation pathway involving varied benzaldehyde derivatives, methylcyanoacetate, and thiobarbituric acid under microwave irradiation provides products in 78-94% yields within 3-6 minutes, significantly reducing reaction times compared to conventional heating methods [13].
The mechanistic pathway for one-pot condensation involves formation of Knoevenagel condensation products between active methylene compounds and aromatic aldehydes, followed by Michael addition of barbituric acid derivatives to the electron-deficient carbon atom and subsequent intramolecular heterocyclization [13] [14]. The reaction proceeds through well-defined intermediates, with the final cyclization step being facilitated by the elimination of water molecules [14].
Intramolecular cyclization pathways provide alternative synthetic routes to 7H-pyrano[2,3-d]pyrimidine derivatives, particularly through ring-closing reactions of appropriately functionalized precursors [15] [16] [17]. These methodologies often involve the formation of linear intermediates followed by cyclization to construct the fused heterocyclic system [16] [17].
The intramolecular cyclization approach utilizing pyrimidinethione building blocks has been demonstrated for the synthesis of pyrano[2,3-d]pyrimidine derivatives [17]. The reaction of 6-phenyl-2-thioxo-2,3-dihydropyrimidine-4(5H)-one with activated cyclohexanones proceeds through Michael-type addition followed by cyclization of the resultant intermediate adducts [17]. This methodology provides access to tricyclic fused heterocyclic compounds with potential biological activity [17].
Table 4. Intramolecular Cyclization Reaction Examples
| Starting Material | Cyclization Conditions | Product Type | Yield (%) | Mechanism |
|---|---|---|---|---|
| Pyrimidinethione derivatives | Activated cyclohexanones | Tricyclic systems | 70-85 | Michael addition/cyclization |
| Amino-substituted precursors | Acetic acid/HCl | Pyrrolo[2,3-d]pyrimidines | 75-90 | Condensation/cyclization |
| Linear pyrimidine intermediates | Thermal conditions | Fused ring systems | 65-80 | Ring-closing |
The cyclization of amino-substituted pyrrole derivatives with active methylene compounds in acetic acid catalyzed by hydrochloric acid provides an efficient route to pyrrolo[2,3-d]pyrimidine systems [16]. The mechanism involves initial formation of carbon-nitrogen bonds through nucleophilic attack, followed by proton transfers and cyclization with cyano groups to yield the targeted molecules [16].
High-temperature alkylation and intramolecular cyclization represent one-pot reaction strategies for the formation of complex pyrano-fused heterocyclic systems [15]. The reaction temperature plays a crucial role in determining the reaction pathway, with elevated temperatures favoring both alkylation and subsequent cyclization processes [15].
Regioselective functionalization strategies for 7H-pyrano[2,3-d]pyrimidine derivatives focus on controlling the position and nature of substituent introduction to achieve specific structural modifications [18] [19] [20]. These approaches are essential for developing structure-activity relationships and optimizing biological properties of the resulting compounds [18] [20].
The regioselectivity in pyrimidine functionalization can be rationalized based on electronic effects, including repulsion between nitrogen lone pairs and polarized carbon-metal bonds at specific positions, combined with the acidity of carbon-hydrogen bonds and steric effects [18]. Electron-withdrawing substituents generally enhance reactivity at specific positions, while electron-donating groups may direct functionalization to alternative sites [18] [19].
Table 5. Regioselective Functionalization Approaches
| Functionalization Method | Regioselectivity | Reaction Conditions | Selectivity Ratio | Applications |
|---|---|---|---|---|
| Metal-catalyzed arylation | 3,4-positions | Palladium catalysis | >20:1 | Carbon-carbon bond formation |
| Halogen/metal exchange | Position-dependent | Low temperature | Variable | Cross-coupling precursors |
| Directed metalation | Guided by substituents | Lithium amides | >15:1 | Diverse functionalization |
Layered double hydroxides coated with copper nitrate have been developed as efficient catalysts for regioselective synthesis [20]. The catalyst proves effective for one-pot three-component synthesis with high regioselectivity, providing products in 88-97% yields under solvent-free conditions at room temperature [20]. The regioselectivity can be enhanced through careful selection of reaction conditions and catalyst design [20].
The electronic character of substituents on aromatic aldehydes significantly influences regioselectivity patterns [20]. Benzaldehydes with electron-withdrawing groups in ortho and para positions produce products in higher yields and shorter reaction times due to increased electrophilicity and enhanced reactivity with malononitrile in the presence of catalysts [20]. A Hammett analysis reveals that reactions are more sensitive to electron-withdrawing substitutions than electron-donating substitutions, with a positive slope indicating increased reaction rates with electron-deficient aldehydes [20].
Phosphine-catalyzed synthesis approaches have been explored for regioselective construction of pyranopyrimidine frameworks [14]. The reactions involve condensation of amino groups with aryl aldehydes and subsequent cyclization processes, providing access to complex polycyclic systems with defined regioselectivity patterns [14]. These methodologies demonstrate the versatility of organophosphorus chemistry in heterocyclic synthesis [14].
The infrared spectroscopic characterization of 7H-Pyrano[2,3-d]pyrimidine and its derivatives provides crucial information about the functional groups and structural features present in these heterocyclic compounds [1] [2]. The infrared spectrum typically exhibits characteristic absorption bands that correspond to specific vibrational modes within the fused ring system.
The nitrogen-hydrogen stretching vibrations represent the most diagnostic features in the infrared spectra of 7H-Pyrano[2,3-d]pyrimidine derivatives. Primary amine groups display characteristic symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the range of 3415-3320 cm⁻¹, with the most intense peak typically observed at 3368 cm⁻¹ [1] [3]. Secondary amine functionality exhibits nitrogen-hydrogen stretching at 3280-3200 cm⁻¹, with a characteristic peak at 3235 cm⁻¹ [3]. The pyrimidine nitrogen-hydrogen stretching occurs at higher frequencies, ranging from 3470-3111 cm⁻¹, with the most characteristic absorption at 3214 cm⁻¹ [1] [2].
The carbon-nitrogen double bond stretching in the pyrimidine ring system appears in the fingerprint region at 1653-1645 cm⁻¹, with the most typical absorption observed at 1653 cm⁻¹ [1] [2]. This vibration is particularly sensitive to substitution patterns and can provide information about the electronic environment of the pyrimidine ring. Aromatic carbon-carbon stretching vibrations are observed in the range 1604-1639 cm⁻¹, with a characteristic peak at 1620 cm⁻¹ [1] [3].
The pyran ring contributes distinctive carbon-oxygen stretching vibrations in the range 1300-1200 cm⁻¹, with the most characteristic absorption at 1250 cm⁻¹ [1]. Carbon-nitrogen stretching vibrations associated with the pyrimidine ring system appear at 1100-1000 cm⁻¹, typically with maximum intensity at 1050 cm⁻¹ [1] [2]. Aromatic carbon-hydrogen stretching vibrations are observed in the range 3100-3000 cm⁻¹, with a characteristic peak at 3080 cm⁻¹ [1] [3].
Ring deformation modes and breathing vibrations occur in the lower frequency region at 800-600 cm⁻¹, with characteristic absorptions around 750 cm⁻¹ [1] [3]. These vibrations are particularly useful for distinguishing between different substitution patterns and isomeric forms of the pyrano[2,3-d]pyrimidine system.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments in 7H-Pyrano[2,3-d]pyrimidine derivatives [1] [2] [4]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that are diagnostic for specific positions within the fused ring system.
The hydrogen atom at the 2-position of the pyrimidine ring displays a distinctive singlet signal in the chemical shift range of 8.34-8.38 parts per million in most derivatives [4]. This signal is particularly sensitive to electronic effects from substituents on the ring system. The presence of electron-withdrawing substituents, such as bromo, chloro, and fluoro groups, results in downfield shifts of this signal [4]. Specifically, bromo-substituted compounds exhibit a shift of 0.38 parts per million, chloro-substituted compounds show a shift of 0.43 parts per million, and fluoro-substituted compounds demonstrate a shift of 0.26 parts per million relative to non-substituted compounds [4].
Hydrogen atoms on the pyran ring system exhibit characteristic patterns in the proton nuclear magnetic resonance spectrum. The hydrogen at the 4-position of the pyran ring appears as a multiplet in the range 6.85-6.96 parts per million [1] [2]. The hydrogen at the 5-position displays a more complex multiplet pattern at 7.2-7.8 parts per million, while the hydrogen at the 6-position typically appears as a singlet at 4.13-4.40 parts per million [5].
The nitrogen-hydrogen protons in the pyrimidine ring system exhibit broad singlet signals at 11.0-13.0 parts per million, which are exchangeable with deuterium oxide [1] [2] [6]. Primary amino groups display broad singlet signals in the range 6.5-8.5 parts per million, also exchangeable with deuterium oxide [1] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon environments in the molecule [7] [8]. The carbon atom at the 2-position of the pyrimidine ring typically resonates at 155-165 parts per million, consistent with its sp² hybridization and proximity to nitrogen atoms [7] [8]. Carbon atoms in the pyran ring system exhibit characteristic chemical shifts: the carbon at the 4-position appears at 115-125 parts per million, the carbon at the 5-position resonates at 140-150 parts per million, the carbon at the 6-position appears at 50-65 parts per million, and the carbon at the 7-position resonates at 160-170 parts per million [7] [8]. The carbon at the 8-position of the pyrimidine ring typically appears at 150-160 parts per million [7] [8].
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 7H-Pyrano[2,3-d]pyrimidine derivatives [4] [9]. The molecular ion peak typically appears in the range of 134-180 mass-to-charge ratio units, depending on the substitution pattern of the derivative [4] [9]. The molecular ion peak generally exhibits low to moderate intensity, typically 10-30% relative intensity, reflecting the stability of the molecular ion under electron impact conditions [4] [9].
The fragmentation patterns of 7H-Pyrano[2,3-d]pyrimidine derivatives follow predictable pathways that provide structural information. Loss of amino groups results in fragment ions at mass-to-charge ratios of 119-165, typically with relative intensities of 20-40% [4] [5]. Loss of cyano groups, when present, produces fragment ions at 108-154 mass-to-charge ratio units with relative intensities of 15-35% [4] [5].
The pyrimidine base fragment represents a significant fragmentation pathway, producing ions at 80-95 mass-to-charge ratio units with relative intensities of 30-50% [4] [5]. The pyran ring fragmentation produces characteristic ions at 54-69 mass-to-charge ratio units with relatively high intensities of 40-60% [4] [5]. The base peak in many derivatives appears at mass-to-charge ratio 149 with 100% relative intensity, representing the most stable fragment ion under the ionization conditions [5].
High-resolution mass spectrometry has been employed to determine the exact molecular formulae of complex derivatives [4]. For example, compound 3c shows a molecular ion peak at mass-to-charge ratio 560.0982, corresponding to the protonated molecular ion [9]. The fragmentation patterns observed in high-resolution mass spectrometry provide additional structural confirmation and can distinguish between isomeric compounds with identical nominal masses [4] [9].
X-ray crystallographic analysis of 7H-Pyrano[2,3-d]pyrimidine derivatives provides definitive structural information about bond lengths, bond angles, and molecular conformations [10] [11] [12]. The crystallographic data reveal important details about the three-dimensional structure and intermolecular interactions in the solid state.
The bond lengths in the pyrimidine ring system are consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.33-1.42 Å [10] [12]. The carbon-nitrogen double bonds typically measure 1.32-1.34 Å, while carbon-nitrogen single bonds are longer at 1.37-1.42 Å [10] [12]. The carbon-oxygen bonds in the pyran ring system range from 1.37-1.40 Å, indicating partial double bond character due to resonance effects [10] [12].
Bond angles within the ring systems are close to ideal aromatic values. The nitrogen-carbon-nitrogen angles in the pyrimidine ring typically range from 120-125°, with most compounds showing values around 122° [10] [12]. The oxygen-carbon-carbon angles in the pyran ring range from 108-112°, with typical values around 110° [10] [12].
The dihedral angles between the pyran and pyrimidine rings provide information about the planarity of the fused ring system. Most derivatives exhibit dihedral angles in the range of 2.70-5.00°, indicating that the ring systems are nearly coplanar [10] [12]. This planarity contributes to the stability of the aromatic system and affects the electronic properties of the compound [10] [12].
Crystal packing analysis reveals the presence of intermolecular hydrogen bonding interactions that stabilize the crystal structure [10] [11] [12]. Nitrogen-hydrogen···oxygen hydrogen bonds are commonly observed, with typical donor-acceptor distances ranging from 2.8-3.2 Å [10] [12]. Carbon-hydrogen···oxygen interactions also contribute to the crystal packing, with typical distances of 3.0-3.5 Å [10] [12].
Unit cell parameters vary depending on the specific derivative and crystal system. Monoclinic and triclinic crystal systems are most commonly observed for 7H-Pyrano[2,3-d]pyrimidine derivatives [10] [11] [12]. Unit cell parameter a typically ranges from 8.3-12.5 Å, parameter b from 14.8-18.2 Å, and parameter c from 17.3-23.0 Å [10] [11] [12]. Space groups P21/c and P-1 are frequently encountered [10] [11] [12].
Powder X-ray diffraction analysis has been employed to characterize different crystalline forms of pyrano[2,3-d]pyrimidine derivatives [11]. Characteristic diffraction peaks are observed at specific 2θ angles, providing fingerprint patterns for different polymorphic forms [11]. For example, type I crystals exhibit peaks at diffraction angles of 8.3°, 14.8°, 17.3°, 18.0°, 19.1°, 20.3°, 21.0°, 22.5°, 23.0°, and 26.2° [11].
Computational modeling has been extensively employed to investigate the tautomeric equilibria and relative stabilities of different tautomeric forms of pyrano[2,3-d]pyrimidine derivatives [13] [14] [15] [16]. Density functional theory calculations provide detailed information about the energetics and electronic properties of different tautomeric forms.
Oxo-hydroxy tautomerism represents another important equilibrium in these systems [13] [16]. The oxo-form, characterized by carbon-oxygen double bond character, is typically 6.3 kilocalories per mole higher in energy than the 7H-tautomer [13] [16]. The hydroxy-form, featuring carbon-oxygen single bond character, exhibits even higher relative energy at approximately 8.7 kilocalories per mole [13] [16].
Electronic properties of different tautomeric forms have been calculated using density functional theory methods [13] [14]. The highest occupied molecular orbital energies range from -6.2 to -7.9 electron volts, depending on the tautomeric form [13] [14]. The 7H-tautomer exhibits highest occupied molecular orbital energies in the range of -6.8 to -7.2 electron volts [13] [14]. The lowest unoccupied molecular orbital energies span from -1.1 to -2.5 electron volts, with the 7H-tautomer showing values of -1.5 to -1.9 electron volts [13] [14].
Dipole moments provide information about the polarity of different tautomeric forms [13] [14]. The 7H-tautomer exhibits dipole moments in the range of 3.2-4.1 Debye units [13] [14]. The 3H-tautomer shows the highest dipole moment at 4.5-5.2 Debye units, while the 1H-tautomer exhibits lower polarity at 2.8-3.5 Debye units [13] [14]. The oxo-form displays the highest dipole moment at 5.8-6.5 Debye units, reflecting the polarized nature of the carbon-oxygen double bond [13] [14].
Computational studies have employed various theoretical methods to investigate tautomeric equilibria [13] [15] [16]. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been widely employed [13] [15]. The calculations include optimization of molecular geometries, frequency calculations for thermodynamic corrections, and single-point energy calculations at higher levels of theory [13] [15].
Solvent effects on tautomeric equilibria have been investigated using continuum solvation models [13] [15] [16]. The relative stabilities of different tautomeric forms can be significantly affected by solvation, particularly in polar solvents [13] [15] [16]. Aqueous solution calculations show different tautomeric preferences compared to gas-phase calculations, highlighting the importance of environmental effects [13] [15] [16].
The comparative analysis of isomeric variants of pyrano[2,3-d]pyrimidine reveals significant differences in structural, electronic, and stability properties [17] [18] [19]. Several isomeric forms can be constructed by varying the positions of nitrogen atoms in the pyrimidine ring or by changing the ring fusion patterns.
The 7H-Pyrano[2,3-d]pyrimidine isomer represents the most stable structural variant, with the nitrogen-hydrogen functionality located at the 7-position of the fused ring system [17]. This isomer exhibits optimal electronic stabilization due to favorable resonance interactions between the pyran and pyrimidine ring systems [17]. The molecular formula C₇H₆N₂O and molecular weight of 134.14 grams per mole are shared with several other isomeric variants [17].
The 2H-Pyrano[2,3-d]pyrimidine isomer features the nitrogen-hydrogen functionality at the 2-position of the pyrimidine ring [17]. This isomer ranks second in stability among the positional isomers, reflecting the different electronic environment created by the alternative position of the nitrogen-hydrogen group [17]. The structural difference results in distinct spectroscopic properties and reactivity patterns compared to the 7H-isomer [17].
Alternative ring fusion patterns produce additional isomeric variants with different connectivity between the pyran and pyrimidine ring systems [18] [19]. The pyrano[3,2-d]pyrimidine isomer exhibits a different ring fusion pattern that affects the electronic properties and stability of the system [18]. This isomer ranks third in stability among the structural variants, reflecting the less favorable electronic arrangement [18].
The pyrano[2,1-d]pyrimidine isomer represents another alternative fusion pattern that produces distinct structural and electronic properties [18]. This isomer exhibits the lowest stability among the pyrano-pyrimidine fusion variants, reflecting the unfavorable electronic environment created by the alternative connectivity pattern [18].
Heteroatom substitution produces additional isomeric variants with modified electronic properties. The thiopyrano[2,3-d]pyrimidine isomer features sulfur replacement of the oxygen atom in the pyran ring, resulting in molecular formula C₇H₆N₂S and molecular weight of 150.20 grams per mole [18]. This isomer exhibits intermediate stability due to the different electronic properties of sulfur compared to oxygen [18].
The furopyrano[2,3-d]pyrimidine isomer incorporates an additional fused furan ring, producing molecular formula C₉H₆N₂O₂ and molecular weight of 174.16 grams per mole [18]. This isomer exhibits moderate stability due to the extended conjugation provided by the additional aromatic ring [18].
Electronic properties vary significantly among the different isomeric variants [18] [19]. The distribution of electron density, dipole moments, and frontier orbital energies are all affected by the structural differences between isomers [18] [19]. These electronic differences translate into distinct reactivity patterns and biological activities for the different isomeric forms [18] [19].
Spectroscopic properties provide diagnostic information for distinguishing between isomeric variants [18] [19]. Nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and mass spectrometric fragmentation patterns all exhibit characteristic differences that reflect the structural variations between isomers [18] [19]. These spectroscopic differences are particularly useful for analytical identification and structural confirmation of specific isomeric forms [18] [19].